Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate
Description
Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate is a benzimidazole derivative featuring a methyl carbamate group at position 2 and chlorine atoms at positions 5 and 6 of the benzimidazole core. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications, particularly as intermediates in drug synthesis and enzyme inhibitors . Its structural uniqueness lies in the electron-withdrawing chlorine substituents, which influence its reactivity, solubility, and biological interactions.
Properties
CAS No. |
41196-04-7 |
|---|---|
Molecular Formula |
C9H7Cl2N3O2 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
methyl N-(5,6-dichloro-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-16-9(15)14-8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H2,12,13,14,15) |
InChI Key |
CQKXCYIZADLCEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Overview of Key Intermediate Synthesis
The synthesis of methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate typically begins with the preparation of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, a pivotal intermediate. Several methods have been reported for this step, with variations in reagents and conditions aimed at improving yield, reducing toxicity, and minimizing impurities.
Traditional Methods and Limitations
Conventional routes for preparing 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one involve reagents such as phosgene, urea, or 1,1'-carbonyldiimidazole (CDI). These reagents are highly toxic and pose handling and environmental challenges. Additionally, these methods often result in by-products and impurities that complicate purification and reduce overall yield, limiting commercial feasibility.
Improved Synthetic Route Using Tetraalkyl Orthocarbonates
An improved and more environmentally friendly process has been developed that uses tetraalkyl orthocarbonates (such as tetraethyl orthocarbonate) in the presence of acids to synthesize 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one. This method offers advantages including:
- Use of less toxic and more readily available reagents.
- Potential for one-pot reaction reducing process steps.
- Operation with or without solvents.
- Higher purity and yield.
- Reduced formation of impurities and waste.
Reaction Steps
The improved process involves two main steps:
Cyclization Step: 4,5-dichlorobenzene-1,2-diamine reacts with tetraethyl orthocarbonate in the presence of an acid catalyst (such as sulfuric acid, hydrochloric acid, or organic acids like acetic acid) to form 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole.
Hydrolysis Step: The intermediate is then treated with acid to convert the ethoxy group to the carbonyl, yielding 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one.
This sequence can be performed in a single reaction vessel (one-pot) to enhance efficiency.
Representative Example
Conversion to this compound
While the above process yields the benzimidazol-2-one intermediate, the carbamate derivative is typically prepared by carbamoylation of the benzimidazol-2-amine or benzimidazol-2-ol derivatives. Common carbamoylation reagents include methyl chloroformate or methyl isocyanate under controlled conditions.
Although detailed preparation of the methyl carbamate derivative is less frequently described in publicly available literature, general synthetic principles apply:
- Starting Material: 5,6-dichloro-1H-benzo[d]imidazol-2-amine or its tautomeric form.
- Reagent: Methyl chloroformate or equivalent carbamoylating agent.
- Conditions: Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid formed.
- Outcome: Formation of this compound.
Alternative Carbamate Formation Strategies
Other carbamate formation methods may involve:
- Use of methyl carbonate esters under acidic or basic catalysis.
- Direct reaction with methyl isocyanate under controlled temperature to avoid side reactions.
- Enzymatic carbamoylation in specialized synthetic biology approaches (less common industrially).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the
Biological Activity
Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate (CAS No. 41196-04-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : 260.08 g/mol
- Density : 1.641 g/cm³
- Refractive Index : 1.717
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have shown efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 4 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings indicate that the compound could be a candidate for further development as an antibacterial agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have revealed that this compound possesses selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| Normal Human Fibroblasts | >50 |
This selective cytotoxicity suggests potential applications in cancer therapy.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study published in the Journal of Medicinal Chemistry examined the antibacterial properties of several benzimidazole derivatives, including this compound. The results indicated significant activity against multi-drug resistant strains, supporting the need for further investigation into its mechanism of action . -
Cytotoxic Effects on Cancer Cells :
In a separate study focusing on the cytotoxic effects of benzimidazole derivatives on various cancer cell lines, this compound showed promising results with low IC₅₀ values in HeLa and MCF-7 cells. This suggests potential as a lead compound for developing new anticancer therapies .
Scientific Research Applications
Pharmacological Applications
Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. The compound's structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Agricultural Chemistry
This compound is also being explored for its applications in agricultural chemistry as a pesticide or herbicide due to its chemical stability and effectiveness against various pests.
Data Table: Efficacy Against Pests
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 250 | 85 |
| Whiteflies | 300 | 90 |
| Fungal Pathogens | 200 | 80 |
The data indicate that this compound shows promising results in pest control.
Biochemical Research
In biochemical research, this compound is utilized for its ability to modulate enzyme activities and influence metabolic pathways.
Case Study: Enzyme Inhibition
Research findings indicate that this compound acts as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic profiles in treated organisms, providing insights into metabolic regulation.
Environmental Science
The environmental stability of this compound makes it a candidate for studies on the degradation of pollutants and its effects on ecosystems.
Data Table: Environmental Stability
| Environmental Condition | Half-life (days) |
|---|---|
| Soil | 45 |
| Water | 30 |
| Air | 15 |
The stability data suggest that this compound persists in various environments, which is crucial for understanding its ecological impact.
Comparison with Similar Compounds
Structural Analogues
Methyl 6-Chloro-1H-benzo[d]imidazol-2-ylcarbamate (CAS: 20367-38-8)
- Structural Difference : Lacks the 5-chloro substituent present in the target compound.
- Synthesis: Prepared via similar carbamate-forming reactions but starting from monochloro-substituted benzimidazole precursors .
- Applications : Used in life sciences research, with distinct solubility and bioavailability due to reduced halogenation .
Ethyl 5,6-Dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate
- Structural Difference : Contains an ethyl ester and a methyl group on the imidazole ring, forming a dihydro derivative.
- Crystallography: Crystallizes in a monoclinic system (P21/c, Z = 8) with unit cell parameters a = 19.937 Å, b = 5.7080 Å, c = 23.406 Å, and β = 108.521° .
- Reactivity : The dihydro structure may confer reduced aromaticity, altering electrophilic substitution patterns compared to the fully aromatic target compound.
2.1.3 (E)-4-(((5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methyl)(2,4-dimethoxybenzyl)amino)but-2-en-1-yl Methyl Carbonate
- Structural Difference: Incorporates a methoxybenzylamino-butene side chain and a methyl carbonate group.
- NMR Data : ¹H NMR (CDCl₃) shows distinct signals for the methoxy (δ 3.82–3.93 ppm) and olefinic protons (δ 5.53–6.00 ppm) .
- Bioactivity : Enhanced membrane permeability due to the lipophilic carbonate group, making it suitable for intracellular target engagement .
Physicochemical Properties
*Estimated using computational tools.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate and its intermediates?
- Methodology : A one-pot synthesis route using 4,5-dichlorobenzene-1,2-diamine as a precursor can yield intermediates like ethyl (E)-3-[(2-amino-4,5-dichlorophenyl)amino]-2-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)acrylate. Chromatographic purification (silica gel, CH₂Cl₂/EtOAc gradient) achieves >65% yield . Catalyst-free approaches using deuterated acetone for cyclization have also been validated, though reactivity varies with solvent choice .
Q. How should researchers characterize the electronic and structural properties of this compound?
- Methodology :
- Spectroscopy : Use -NMR (DMSO-d6, 500 MHz) to confirm substituent positions (e.g., singlet at δ 3.01 ppm for methyl groups) . FTIR (KBr pellet) identifies key functional groups (e.g., C=N stretch at 1612 cm) .
- Mass spectrometry : ESI-HRMS (m/z = 306.0568 [M + H]) confirms molecular weight .
- Crystallography : Single-crystal X-ray diffraction resolves solid-state conformation, as demonstrated for ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate (bond angles: C–N–C ~125°) .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Hazards : Harmful via inhalation, skin contact, or ingestion; use fume hoods and PPE .
- First aid : Immediate rinsing with water for eye/skin exposure; seek medical attention for respiratory irritation .
Advanced Research Questions
Q. How do the 5,6-dichloro substituents influence binding affinities in biological systems?
- Structure–Activity Relationship (SAR) : Chlorine atoms enhance hydrophobic interactions with enzyme pockets (e.g., EGFR kinase). Comparative studies show 5,6-dichloro derivatives exhibit 3–5× higher inhibitory activity than non-halogenated analogs . Substituent positioning also affects selectivity; 5,6-dichloro derivatives show stronger binding to CK1δ/ε vs. other kinases .
Q. What computational approaches predict the electronic properties of this compound?
- DFT Recommendations :
- Functional choice : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties (average deviation <2.4 kcal/mol for atomization energies) .
- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron density analysis .
- Applications : Calculate HOMO-LUMO gaps to assess redox behavior or nucleophilic attack sites .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Analytical framework :
Assay standardization : Compare IC values under consistent conditions (e.g., cell line: MCF-7 vs. HeLa).
Metabolic stability : Evaluate compound half-life in liver microsomes; chlorine substituents may reduce CYP450-mediated degradation .
Crystallographic validation : Co-crystal structures (e.g., with CK1δ/ε) confirm binding modes when activity data conflict .
Q. What strategies optimize selectivity for kinase inhibition without off-target effects?
- Design principles :
- Substituent tuning : Replace the carbamate group with a methyl ester (e.g., Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate) to reduce polar interactions with non-target kinases .
- Scaffold hybridization : Integrate phenolic Mannich base side chains (e.g., compound 51) to enhance hydrogen bonding with conserved kinase residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
